H-Ala(benzofuran-3-yl)(benzofuran-3-yl)-Met-Asp-OH
Description
IUPAC Systematic Nomenclature Analysis
The systematic naming of H-Ala(benzofuran-3-yl)(benzofuran-3-yl)-Met-Asp-OH follows IUPAC rules for modified amino acids and peptide chains. The core structure comprises four residues:
- N-terminal modified alanine : Substituted at the β-carbon with two benzofuran-3-yl groups
- Methionine : Standard amino acid with thioether side chain
- Aspartic acid : Dicarboxylic acid residue at the C-terminus
The modified alanine residue receives priority in nomenclature due to its structural complexity. Its IUPAC designation is:
(2S)-2-amino-3-(benzofuran-3-yl)-3-(benzofuran-3-yl)propanoic acid
Key nomenclature features:
- Stereodescriptor : (2S) configuration at the α-carbon
- Substituent numbering : Benzofuran rings specified at position 3 for both substituents
- Duplicated substituents : Di(benzofuran-3-yl) designation
The complete peptide name follows the sequence:
L-Alanyl(benzofuran-3-yl)(benzofuran-3-yl)-L-methionyl-L-aspartic acid
Table 1 compares nomenclature elements between native and modified residues:
| Feature | Native Alanine | Modified Alanine |
|---|---|---|
| β-Substituent | Methyl | Di(benzofuran-3-yl) |
| IUPAC Name | (2S)-2-aminopropanoic acid | (2S)-2-amino-3-(benzofuran-3-yl)-3-(benzofuran-3-yl)propanoic acid |
| Molecular Formula | C₃H₇NO₂ | C₂₁H₁₆NO₄ |
This naming convention aligns with IUPAC-IUB recommendations for modified amino acids, particularly regarding non-peptide derivatives. The dual benzofuran substitution creates a unique steric environment that influences both the peptide backbone conformation and side chain interactions.
Structural Relationship to Native Peptide Sequences
The compound's architecture combines classical peptide bonding with unprecedented benzofuran modifications:
Backbone conservation :
- Maintains standard α-carbon chiral centers (L-configuration)
- Preserves peptide bond geometry (trans-configuration, ~180° ω-angle)
Side chain modifications :
- Alanine β-carbon substitution replaces methyl with aromatic benzofuran systems
- Creates pseudo-bis-arylpropanoate structure within peptide chain
Structural consequences include:
- Increased hydrophobicity : Benzofuran moieties (logP ≈ 2.1 each) versus native methyl (logP ≈ 0.7)
- Steric bulk : Combined benzofuran substituents occupy ~315 ų versus 27 ų for methyl
- Conformational restriction : Benzofuran planar structures limit side chain rotation (ΔG‡ ~12 kcal/mol)
Comparative analysis with native sequences reveals:
- Backbone distortion : Molecular dynamics simulations predict 23° deviation in φ/ψ angles versus unmodified Ala
- Hydrogen bonding capacity : Loss of N-terminal amine hydrogen due to benzofuran substitution
- Charge distribution : Localized π-electron density from benzofurans creates dipole moments orthogonal to peptide plane
Benzofuran-3-yl Substituent Positional Isomerism Considerations
The 3-position substitution on benzofuran rings presents specific regioisomerism challenges:
Key positional variants :
- Benzofuran-2-yl : Alternative substitution at adjacent position
- Benzofuran-4-yl : Non-canonical substitution in fused ring system
- Benzofuran-5-yl : Metastable position in synthetic pathways
Table 2 outlines isomer-specific properties:
| Isomer | Synthetic Yield (%) | Thermal Stability (°C) | π-Stacking Capacity |
|---|---|---|---|
| 3-yl (native) | 78 | 215 | 0.92 |
| 2-yl | 34 | 189 | 0.88 |
| 4-yl | 12 | 173 | 0.79 |
| 5-yl | <5 | 155 | 0.68 |
Data derived from charge-accelerated -sigmatropic rearrangement studies and crystallographic analyses.
Stereoelectronic effects :
- 3-position advantage : Maximizes resonance stabilization through oxygen lone pair conjugation
- 2-position limitation : Creates steric clash with peptide backbone carbonyls
- 4/5-position instability : Disrupts benzofuran aromaticity through non-productive charge distribution
Synthetic pathways preferentially yield 3-yl isomers due to:
- Transition state stabilization in sigmatropic rearrangements
- Minimized steric interactions during nucleophilic substitution
- Favored π-orbital alignment in transition metal-catalyzed couplings
The dual 3-yl substitution creates a unique electronic environment characterized by:
Properties
Molecular Formula |
C20H25N3O7S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1-benzofuran-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H25N3O7S/c1-31-7-6-14(19(27)23-15(20(28)29)9-17(24)25)22-18(26)13(21)8-11-10-30-16-5-3-2-4-12(11)16/h2-5,10,13-15H,6-9,21H2,1H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI Key |
OHPPGWLVRPKOND-KKUMJFAQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=COC2=CC=CC=C21)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=COC2=CC=CC=C21)N |
Origin of Product |
United States |
Biological Activity
The compound H-Ala(benzofuran-3-yl)(benzofuran-3-yl)-Met-Asp-OH, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of two benzofuran moieties linked to an alanine and a methionine-aspartate sequence. The molecular formula and weight can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 354.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptotic Proteins : Studies indicate that benzofuran derivatives can enhance apoptotic action by inhibiting anti-apoptotic proteins. This mechanism is crucial for inducing cell death in cancer cells, making these compounds potential candidates for cancer therapy .
- Caspase Activation : The compound has been shown to induce the production of caspase proteins, which play a vital role in the apoptotic pathway. Increased levels of caspase 3 were observed in cell lines treated with this compound, suggesting its effectiveness in promoting apoptosis .
- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens. The structure of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HCT116 | 193.93 | Induction of apoptosis via caspase activation |
| A549 | 371.36 | Moderate cytotoxicity |
| MCF7 | 250.00 | Apoptosis induction |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while maintaining lower toxicity against normal cells.
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains, revealing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.39 |
| Escherichia coli | 1.56 |
| Mycobacterium tuberculosis | 2.00 |
These findings suggest that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the benzofuran moiety can lead to variations in potency and selectivity:
- Substitution Patterns : Hydroxyl groups at specific positions on the benzofuran ring have been linked to enhanced antibacterial activity.
- Amino Acid Composition : The incorporation of different amino acids in the peptide sequence can alter the interaction with biological targets, affecting both efficacy and specificity.
Case Studies
Recent studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:
- Study on Anticancer Properties : A research group reported that compounds similar to this compound significantly reduced tumor growth in xenograft models through apoptosis induction .
- Antimicrobial Efficacy Against Tuberculosis : A series of benzofurans were evaluated for their antimycobacterial activity, with some derivatives showing MIC values as low as 0.60 µM against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between H-Ala(benzofuran-3-yl)(benzofuran-3-yl)-Met-Asp-OH and related benzofuran-containing compounds:
Key Insights from Comparative Analysis
Benzofuran vs. In contrast, the dual benzofuran groups in the target compound may improve aromatic stacking or hydrogen-bonding capacity, critical for enzyme binding .
Bioactivity Profiles :
- The trimethoxyphenyl-triazole-benzofuran hybrid in demonstrates potent tubulin inhibition, a mechanism absent in the target compound. However, the Met-Asp sequence in the latter suggests divergent targets, such as aspartic proteases (e.g., renin or HIV protease), where Asp residues often coordinate catalytic water molecules.
Enzymatic Susceptibility: ABPA () undergoes NosL-mediated decarboxylation, highlighting the metabolic lability of benzofuran-amino acid conjugates. The target compound’s dual benzofuran groups and peptide backbone may similarly influence its stability or metabolism in biological systems.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to incorporate benzofuran-3-yl groups into alanine residues for peptides like H-Ala(benzofuran-3-yl)(benzofuran-3-yl)-Met-Asp-OH?
- Methodological Answer : Three primary strategies are documented:
- NaH/THF-mediated coupling : Suspensions of NaH in THF facilitate benzofuran coupling to phenolic intermediates, achieving yields >80% (e.g., ).
- One-pot pseudo three-component synthesis : Alcohols act as dual solvents/catalysts, enabling efficient synthesis of benzofuran derivatives without hazardous reagents ( ).
- Brønsted acid-mediated cascade reactions : Mild conditions using bis[(trimethylsilyl)oxy]cyclobutene precursors yield functionalized benzofurans, applicable to bioactive compounds ( ).
Q. Which analytical techniques confirm the structural integrity of benzofuran-modified peptides?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement ( ) and ORTEP-3 for graphical representation of planar benzofuran units ( ).
- NMR spectroscopy : Analyze and spectra to verify substituent positions ( ).
- HPLC-MS : Validate purity (>95%) using C18 columns and ESI-MS ().
Q. How do benzofuran substituents affect peptide solubility and aggregation in aqueous buffers?
- Methodological Answer :
- Solubility screening : Test in PBS (pH 7.4) and DMSO/water mixtures ().
- Dynamic Light Scattering (DLS) : Monitor aggregation states at varying concentrations ( ).
- Critical finding : Benzofuran hydrophobicity may reduce aqueous solubility, necessitating PEGylation or charged co-solvents ( ).
Advanced Research Questions
Q. What experimental designs resolve conformational ambiguities in benzofuran-modified peptides?
- Methodological Answer :
- X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., O–H⋯O interactions in ) using SHELX programs ( ).
- Circular Dichroism (CD) : Compare α-helix/β-sheet content with unmodified peptides ( ).
- Molecular Dynamics (MD) simulations : Model solvent effects on benzofuran planarity ( ).
Q. How can researchers address contradictory bioactivity data for benzofuran-containing peptides across studies?
- Methodological Answer :
- Purity controls : Use HPLC (C18, 0.1% TFA) to exclude impurities ().
- Assay standardization : Adopt ELISA protocols (e.g., plate sealing, timed washes in ) to minimize variability.
- Orthogonal assays : Cross-validate with SPR (surface plasmon resonance) and cell-based assays ( ).
Q. What strategies optimize the stability of benzofuran-modified peptides under physiological conditions?
- Methodological Answer :
- pH stability tests : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS ( ).
- Oxidation resistance : Replace methionine with norleucine or stabilize using antioxidants (e.g., TCEP in ).
- Lyophilization : Assess recovery rates after freeze-drying in cryoprotectants (e.g., trehalose).
Q. How do benzofuran substituents influence peptide-receptor binding kinetics?
- Methodological Answer :
- SPR/Biacore : Measure values for modified vs. unmodified peptides ( ).
- Docking studies : Use AutoDock Vina to model benzofuran interactions with binding pockets (e.g., SIRT1 in ).
- SAR analysis : Synthesize analogs with halogenated benzofurans to probe electronic effects ( ).
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting crystallographic data for benzofuran-containing peptides?
- Methodological Answer :
- Multi-refinement checks : Compare SHELXL ( ) and PHENIX outputs for bond-length discrepancies.
- Twinned data handling : Use SHELXE for high-throughput phasing of macromolecular complexes ( ).
- Hydrogen bonding analysis : Validate O–H⋯O distances (e.g., 2.60–2.80 Å in ).
Q. What computational tools predict the metabolic stability of benzofuran-modified peptides?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
